molecular formula C8H14ClN B2988181 1-Cyclobutylbut-3-yn-2-amine hydrochloride CAS No. 2241144-78-3

1-Cyclobutylbut-3-yn-2-amine hydrochloride

Cat. No. B2988181
CAS RN: 2241144-78-3
M. Wt: 159.66
InChI Key: AQLCFCVCIDYTCU-UHFFFAOYSA-N
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Description

1-Cyclobutylbut-3-yn-2-amine hydrochloride is a chemical compound with the CAS Number: 2241144-78-3 . It has a molecular weight of 159.66 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H13N.ClH/c1-2-8(9)6-7-4-3-5-7;/h1,7-8H,3-6,9H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 159.66 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Extended 1-Aminocyclopropanecarboxylic Acid Derivatives

1-Cyclobutylbut-3-yn-2-amine hydrochloride serves as a precursor in the productive syntheses of extended 1-aminocyclopropanecarboxylic acid derivatives, highlighting its role in the preparation of new cyclopropylamine and cyclobutylamine derivatives. Such compounds have been made available as their N-Fmoc-protected derivatives, indicating their potential utility in peptide synthesis and drug discovery efforts (Kozhushkov et al., 2010).

Development of Novel Heterocycles

This compound is instrumental in the development of unusual heterocycles, such as through the aza-Claisen rearrangement synthesis of dimedone-annelated heterocycles. The process involves the synthesis of 3- N -(4′-aryloxybut-2′-ynyl) N -methyl amino-5,5-dimethyl cyclohex-2-enones, showcasing the compound's versatility in creating structurally complex and potentially biologically active molecules (Majumdar & Samanta, 2001).

Antagonists of VLA-4

Efficient synthesis of 3-aminocyclobut-2-en-1-ones, derived from reactions involving cyclobutyl compounds, has been reported. These synthesized compounds exhibit potent antagonistic activity against VLA-4, a receptor involved in leukocyte adhesion and migration, suggesting a potential application in the treatment of inflammatory diseases (Brand, de Candole, & Brown, 2003).

Bioconjugation Studies

The chemical has also found application in the study of amide formation by carbodiimide for bioconjugation in aqueous media. This research is crucial for understanding the bioconjugation mechanisms that are fundamental in drug development and biomolecular research, suggesting its utility in enhancing the efficiency of amide bond formation processes (Nakajima & Ikada, 1995).

Catalyst in Amination Reactions

The compound has been used as an additive ligand in copper-catalysed amination reactions of aryl halides with amines. This application underscores its potential in facilitating the synthesis of secondary or tertiary amines, which are crucial intermediates in pharmaceutical synthesis (Gajare et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclobutylbut-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-8(9)6-7-4-3-5-7;/h1,7-8H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLCFCVCIDYTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2241144-78-3
Record name 1-cyclobutylbut-3-yn-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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